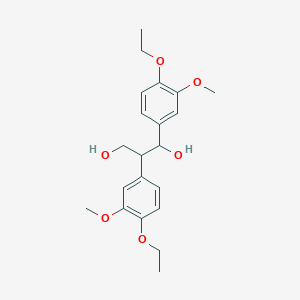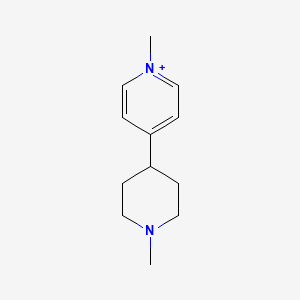phosphanium bromide CAS No. 85388-24-5](/img/structure/B14406416.png)
[(6-Methylnaphthalen-2-yl)methyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methylnaphthalen-2-yl)methylphosphanium bromide is a chemical compound with the molecular formula C26H22BrP It is a phosphonium salt that features a naphthalene moiety substituted with a methyl group at the 6-position and a triphenylphosphonium group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylnaphthalen-2-yl)methylphosphanium bromide typically involves the reaction of 6-methylnaphthalene with triphenylphosphine and a brominating agent. The reaction conditions often include:
Solvent: Polar organic solvents such as dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, a catalyst such as palladium may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(6-Methylnaphthalen-2-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to its corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxide ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(6-Methylnaphthalen-2-yl)methylphosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to target specific cells.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Methylnaphthalen-2-yl)methylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can exert its effects by binding to specific proteins and altering their function. The pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the naphthalene moiety.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound features a dioxolane ring instead of the naphthalene moiety.
Uniqueness
(6-Methylnaphthalen-2-yl)methylphosphanium bromide is unique due to the presence of the naphthalene moiety, which can impart different chemical and physical properties compared to other phosphonium salts. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
85388-24-5 |
|---|---|
分子式 |
C30H26BrP |
分子量 |
497.4 g/mol |
IUPAC名 |
(6-methylnaphthalen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H26P.BrH/c1-24-17-19-27-22-25(18-20-26(27)21-24)23-31(28-11-5-2-6-12-28,29-13-7-3-8-14-29)30-15-9-4-10-16-30;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChIキー |
RBBYHKJKUQXPDF-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


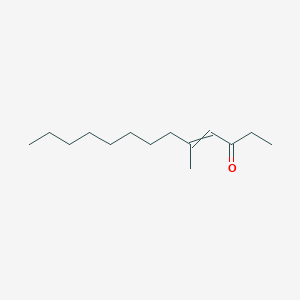
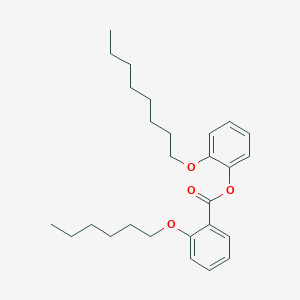

![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
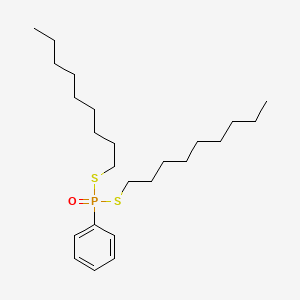
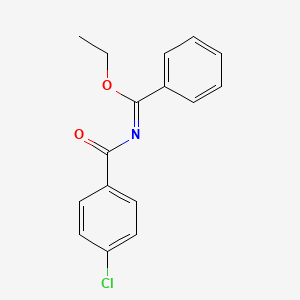
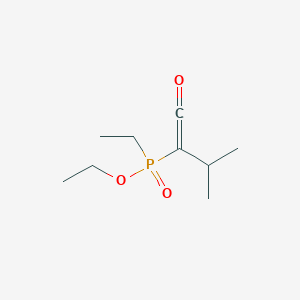
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
